Hydrocortisone Butyrate

Description

Properties

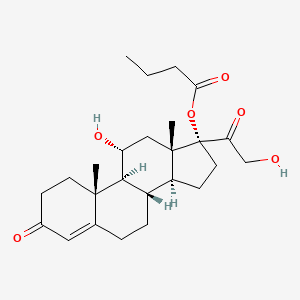

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCQMVFGOVHVNG-TUFAYURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045896 | |

| Record name | Hydrocortisone 17-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13609-67-1 | |

| Record name | Hydrocortisone butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13609-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone butyrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013609671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone butyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone 17-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RMF7YPWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydrocortisone Butyrate and the Glucocorticoid Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) butyrate (B1204436), a moderately potent topical corticosteroid, exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of hydrocortisone butyrate, with a specific focus on its engagement with the glucocorticoid receptor. It details the downstream signaling pathways, quantitative binding kinetics, and methodologies for key experimental assays. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of glucocorticoid-based therapeutics.

Introduction

This compound is a synthetic corticosteroid used in the treatment of various inflammatory skin conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its function as an agonist for the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1] Upon binding to this compound, the GR undergoes a conformational change, translocates to the nucleus, and modulates the expression of a wide array of genes, leading to the attenuation of the inflammatory response.[1][3] Understanding the precise molecular interactions and the subsequent cellular signaling cascades is crucial for the rational design of new glucocorticoid drugs with improved therapeutic indices.

The Glucocorticoid Receptor Signaling Pathway

The classical mechanism of glucocorticoid receptor action involves a series of orchestrated molecular events, beginning with the binding of the ligand in the cytoplasm and culminating in the regulation of target gene transcription in the nucleus.

Cytoplasmic Activation and Nuclear Translocation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[3] The binding of a glucocorticoid agonist, such as this compound, induces a conformational change in the GR, leading to the dissociation of the chaperone proteins.[3] This unmasking of the nuclear localization signal (NLS) facilitates the translocation of the ligand-receptor complex into the nucleus.[1]

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Hydrocortisone Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) butyrate (B1204436), a potent topical corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties. The solid-state characteristics of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic behavior, are of paramount importance as they directly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of hydrocortisone butyrate. While the crystal structure of a single form has been elucidated, a thorough investigation into its potential polymorphism is still an area ripe for further exploration. This document details the known crystallographic data, experimental protocols for structural analysis, and discusses the potential for polymorphic forms based on the behavior of related corticosteroid compounds. Furthermore, it outlines the established mechanism of action and provides a conceptual framework for the characterization of new solid forms.

Introduction

Hydrocortisone 17-butyrate is a lipophilic ester of hydrocortisone that exhibits enhanced percutaneous absorption and pharmacological activity compared to its parent compound.[1] The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the solid-state properties of the API. Crystal polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can have profound implications for drug development. Different polymorphs of the same API can display distinct melting points, dissolution rates, and stability profiles, all of which can impact the final drug product's performance. This guide aims to consolidate the available information on the crystal structure of this compound and to provide a technical framework for future research into its potential polymorphism.

Crystal Structure of this compound

To date, one crystal structure for this compound has been determined and is publicly available. The crystallographic data was obtained through single-crystal X-ray diffraction.[2][3][4][5]

Crystallographic Data

The crystallographic data for the known form of this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₅H₃₆O₆ |

| Molecular Weight | 432.54 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 9.05738 (8) Å |

| b | 11.87633 (9) Å |

| c | 21.13465 (15) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2273.42 (3) ų |

| Z | 4 |

| Temperature | 291 K |

Data obtained from single-crystal X-ray diffraction studies.[2][4]

Molecular and Packing Structure

The molecular structure of this compound reveals that the two central cyclohexane (B81311) rings adopt a chair conformation, while the terminal cyclohexene (B86901) and cyclopentane (B165970) rings are in half-chair and envelope conformations, respectively.[2][3][4][5] The butyrate chain exhibits some disorder in the crystal structure.[2][3][4][5] The crystal packing is characterized by intermolecular O—H···O hydrogen bonds, which link the molecules into chains running parallel to the a-axis.[2][3][4][5]

Polymorphism of this compound

While the crystal structure of one form of this compound is well-documented, extensive public literature specifically detailing the polymorphism of this compound is scarce. However, the phenomenon of polymorphism is well-established for the parent compound, hydrocortisone, and other related corticosteroids.[2][4][6][7] Hydrocortisone itself is known to exist in at least three polymorphic forms (I, II, and III) and a pseudopolymorphic solvate.[2][4] This suggests a high probability that this compound may also exhibit polymorphism under different crystallization conditions.

The identification and characterization of different polymorphs are crucial for ensuring the consistency and quality of the drug product. Different polymorphic forms can arise from variations in the crystallization process, such as the choice of solvent, temperature, and cooling rate.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

The following is a representative experimental protocol for obtaining single crystals of this compound suitable for SC-XRD analysis, based on published literature.[1][5]

Objective: To grow single crystals of this compound for crystal structure determination.

Materials:

-

Hydrocortisone 17-butyrate

-

Methanol (B129727) (MeOH)

Procedure:

-

Dissolve a small amount of hydrocortisone 17-butyrate (e.g., 5 mg) in a suitable solvent, such as methanol (e.g., 20 mL), at room temperature to create a dilute solution.[1][5]

-

Allow the solvent to evaporate slowly and undisturbed at room temperature.[1][5]

-

Monitor the solution over time for the formation of single crystals.

-

Once suitable crystals have formed, they can be isolated and mounted for X-ray diffraction analysis.

Differential Scanning Calorimetry (DSC) for Polymorph Screening

DSC is a powerful thermal analysis technique used to investigate the thermal properties of materials, including melting point, enthalpy of fusion, and solid-solid phase transitions, making it an essential tool for polymorph screening.[8][9][10] A general protocol for analyzing a new batch of this compound for potential polymorphism is outlined below.

Objective: To identify and characterize different polymorphic forms of this compound based on their thermal behavior.

Materials:

-

This compound sample

-

DSC instrument with a refrigerated cooling system

-

Aluminum DSC pans

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (a known melting point range for this compound is 209-214 °C).[3]

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization).

-

Different polymorphs will typically exhibit different melting points and enthalpies of fusion. The presence of multiple melting peaks or recrystallization events can be indicative of polymorphism.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[11][12] The binding of this compound to the glucocorticoid receptor initiates a cascade of events that ultimately leads to the suppression of inflammatory responses.

Workflow for Characterization of a New Crystalline Form

The discovery of a new crystalline form of an API necessitates a systematic characterization workflow to determine its properties and potential for development.

Conclusion

The solid-state chemistry of this compound is a critical aspect of its development as a safe and effective pharmaceutical product. This guide has presented the known crystal structure of this compound, providing a foundational understanding for researchers. While the existence of polymorphs has not been definitively established in the public literature, the behavior of structurally related corticosteroids strongly suggests that this compound may also exhibit this phenomenon. A systematic approach to polymorph screening, utilizing techniques such as DSC and XRD, is therefore highly recommended during drug development. Further research into the solid-state landscape of this compound will undoubtedly contribute to the optimization of its formulation and therapeutic performance.

References

- 1. Crystal structure of hydrocortisone 17-butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural, thermodynamic, and kinetic aspects of the trimorphism of hydrocortisone. | Semantic Scholar [semanticscholar.org]

- 3. This compound USP Reference Standard, High Purity Solid Form at Best Price [nacchemical.com]

- 4. Structural, thermodynamic, and kinetic aspects of the trimorphism of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polymorphism of hydrocortisone | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. h-and-m-analytical.com [h-and-m-analytical.com]

- 9. tainstruments.com [tainstruments.com]

- 10. perkinelmer.com.ar [perkinelmer.com.ar]

- 11. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alfa-api.com [alfa-api.com]

In Vitro Anti-inflammatory Properties of Hydrocortisone Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of hydrocortisone (B1673445) butyrate (B1204436), a moderately potent topical corticosteroid. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.

Molecular Mechanism of Action

Hydrocortisone butyrate, like other glucocorticoids, exerts its anti-inflammatory effects primarily through interaction with the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.[1][2]

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (Annexin A1), which inhibits phospholipase A2 (PLA2).[2] By blocking PLA2, the release of arachidonic acid from cell membranes is prevented, thereby halting the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][2]

-

Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[2] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby suppressing the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

The following diagram illustrates the primary signaling pathway for the anti-inflammatory action of this compound.

Caption: Mechanism of Action of this compound.

Quantitative In Vitro Efficacy Data

The anti-inflammatory potency of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the production of key inflammatory mediators in immune cells.

Inhibition of Pro-inflammatory Cytokines

This compound demonstrates a dose-dependent inhibition of T-cell derived cytokines.[3] Data from studies on human peripheral blood mononuclear cells (PBMCs) and T-cell clones show significant suppression of both Th1- and Th2-type cytokines.[3] Furthermore, the parent compound, hydrocortisone, has been shown to inhibit IL-6 production in LPS-stimulated PBMCs.[4]

| Cytokine | Cell Type | Stimulus | Drug | IC50 / % Inhibition | Reference |

| IFN-γ | Human T-cell clone | anti-CD3/CD28 | Hydrocortisone 17-Butyrate | ~ 1 x 10⁻⁸ M | De Bosscher et al., 1997 |

| IL-4 | Human T-cell clone | anti-CD3/CD28 | Hydrocortisone 17-Butyrate | ~ 5 x 10⁻⁸ M | De Bosscher et al., 1997 |

| IL-6 | Human PBMCs | Lipopolysaccharide (LPS) | Hydrocortisone | IC50 varied: 10⁻⁶ M to 10⁻⁴ M | Nishida et al., 1995[4] |

| TNF-α | N/A | N/A | This compound | Specific IC50 not identified | General statements[1] |

| IL-1β | N/A | N/A | This compound | Specific IC50 not identified | General statements[1] |

Note: Specific IC50 values for TNF-α and IL-1β inhibition by this compound were not available in the reviewed literature. However, inhibition of these cytokines is a well-established class effect of glucocorticoids.[1][2]

Inhibition of Prostaglandin (B15479496) Synthesis and COX-2

Glucocorticoids, including hydrocortisone, are known inhibitors of prostaglandin E2 (PGE2) biosynthesis.[5] This effect is primarily achieved by suppressing the expression of the COX-2 enzyme, a key component in the inflammatory cascade.[2][6] The inhibition occurs at the transcriptional level through the transrepression of NF-κB.[2]

| Mediator | Cell Type | Stimulus | Drug | Effect | Reference |

| PGE2 | Human Endothelial Cells | Histamine, Bradykinin | Hydrocortisone | Dose-dependent inhibition | Mitchell et al., 1993[7] |

| COX-2 | Human Monocytes | Lipopolysaccharide (LPS) | Hydrocortisone | Suppression of protein expression | Patrignani et al., 2001 |

Key Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to evaluate the anti-inflammatory properties of compounds like this compound.

Cytokine Release Assay Using Human PBMCs

This protocol describes the measurement of cytokine inhibition from stimulated human peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) by this compound in LPS-stimulated PBMCs.

Materials:

-

Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution (in DMSO or ethanol).

-

96-well cell culture plates.

-

ELISA kits for target cytokines (e.g., Human TNF-α, IL-6, IFN-γ).

Procedure:

-

Cell Seeding: Seed isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

-

Drug Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO or ethanol). Incubate for 1-2 hours at 37°C, 5% CO₂.

-

Inflammatory Stimulation: Prepare an LPS solution at a concentration of 200 ng/mL in culture medium. Add 50 µL to all wells except the unstimulated (negative) control wells, achieving a final concentration of 50 ng/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.

-

Cytokine Quantification (ELISA): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature. c. Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours. e. Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes. f. Wash the plate and add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.

-

Data Analysis: Calculate cytokine concentrations from the standard curve. Determine the percentage inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression analysis.

The following diagram illustrates the experimental workflow for the cytokine release assay.

Caption: Workflow for In Vitro Cytokine Release Assay.

COX-2 Protein Expression Analysis by Western Blot

This protocol details the steps to assess the inhibition of COX-2 protein expression in macrophage-like cells.

Objective: To determine if this compound inhibits the expression of LPS-induced COX-2 protein in a dose-dependent manner.

Materials:

-

RAW 264.7 or THP-1 (differentiated with PMA) cell line.

-

DMEM or RPMI-1640 medium with 10% FBS.

-

Lipopolysaccharide (LPS).

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-COX-2 and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 12-24 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with primary anti-COX-2 antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.

-

Densitometry Analysis: Quantify the band intensity for COX-2 and β-actin using software like ImageJ. Normalize the COX-2 signal to the β-actin signal for each sample.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory properties consistent with the glucocorticoid class of drugs. Its primary mechanism involves the GR-mediated suppression of pro-inflammatory gene expression, particularly targeting the NF-κB and AP-1 pathways. This leads to a potent, dose-dependent inhibition of key inflammatory cytokines such as IFN-γ and IL-4, and the suppression of the COX-2 enzyme pathway. The experimental protocols provided herein offer robust methods for quantifying these effects, enabling further research and development in the field of inflammatory diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoids suppress hypoxia-induced COX-2 and hypoxia inducible factor-1α expression through the induction of glucocorticoidinduced leucine zipper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of prostaglandin synthesis by glucocorticoids in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrocortisone Butyrate: An In-Depth Examination of its Attenuating Effects on Pro-Inflammatory Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocortisone (B1673445) butyrate (B1204436), a mid-potency topical corticosteroid, exerts significant anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This technical guide synthesizes the current understanding of the molecular mechanisms underlying these effects, presents available quantitative data on its inhibitory actions, and provides detailed experimental protocols for researchers investigating its properties. Hydrocortisone butyrate, by activating the glucocorticoid receptor, orchestrates a multi-faceted suppression of inflammatory cascades, primarily through the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a marked reduction in the synthesis and release of critical pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), thereby alleviating inflammatory symptoms in various dermatological conditions.

Introduction

Inflammatory skin diseases are often characterized by the dysregulated production of pro-inflammatory cytokines. These signaling molecules play a pivotal role in the initiation and perpetuation of the inflammatory response. Topical corticosteroids, such as this compound, remain a cornerstone in the management of these conditions due to their potent anti-inflammatory and immunosuppressive properties.[1] This guide delves into the specific effects of this compound on the expression of pro-inflammatory cytokines, providing a comprehensive resource for researchers in the field of dermatology and immunology.

Mechanism of Action: Modulation of Pro-Inflammatory Signaling Pathways

This compound's primary mechanism of action involves its interaction with the glucocorticoid receptor (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it influences gene expression through several key mechanisms:

-

Transrepression: The activated GR can directly or indirectly interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1.[2][3][4] This interference prevents the transcription of genes encoding for a host of pro-inflammatory cytokines.

-

Transactivation: The GR can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.

The net effect of these interactions is a profound suppression of the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. This compound inhibits this pathway primarily by increasing the expression of IκBα, which enhances the sequestration of NF-κB in the cytoplasm.[5]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the AP-1 Signaling Pathway

Activator Protein-1 (AP-1) is another crucial transcription factor involved in inflammation and is a complex of proteins from the Jun and Fos families.[2] Pro-inflammatory signals activate signaling cascades (e.g., MAPK pathways) that lead to the activation of AP-1.[6] The activated glucocorticoid receptor can physically interact with c-Jun and c-Fos, the key components of the AP-1 complex, thereby inhibiting their ability to bind to DNA and drive the expression of pro-inflammatory genes.[2][4]

Figure 2: Inhibition of the AP-1 signaling pathway by this compound.

Quantitative Data on Cytokine Inhibition

Table 1: Dose-Dependent Inhibition of Cytokine Production by Hydrocortisone and Hydrocortisone 17-Butyrate

| Cytokine | Cell Type | Stimulant | Corticosteroid | Concentration (M) | % Inhibition (approx.) | Reference |

| IFN-γ | T lymphocytes | - | Hydrocortisone | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |

| IFN-γ | T lymphocytes | - | Hydrocortisone 17-Butyrate | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |

| IL-4 | T lymphocytes | - | Hydrocortisone | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |

| IL-4 | T lymphocytes | - | Hydrocortisone 17-Butyrate | 10⁻⁹ - 10⁻⁴ | Dose-dependent inhibition | [3][7] |

| IL-6 | Human Peripheral Blood Mononuclear Cells | LPS (10µg/ml) | Hydrocortisone | 10⁻⁶ | 50% (in 3/10 subjects) | [4] |

| IL-6 | Human Peripheral Blood Mononuclear Cells | LPS (10µg/ml) | Hydrocortisone | 10⁻⁵ | 50% (in 3/10 subjects) | [4] |

| IL-6 | Human Peripheral Blood Mononuclear Cells | LPS (10µg/ml) | Hydrocortisone | 10⁻⁴ | 50% (in remaining subjects) | [4] |

*Note: At the lowest concentrations (10⁻⁹ M), hydrocortisone and hydrocortisone 17-butyrate showed a stimulatory effect on IL-4 production.[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on pro-inflammatory cytokine expression.

In Vitro Cell Culture and Treatment

Objective: To culture relevant cell types and treat them with this compound to assess its impact on cytokine production.

Materials:

-

Primary human keratinocytes or peripheral blood mononuclear cells (PBMCs)

-

Appropriate cell culture medium (e.g., Keratinocyte Growth Medium, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in a suitable solvent like DMSO)

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, IL-1β)

-

6-well or 24-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in culture plates at a predetermined density to achieve approximately 80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Pre-treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a specified period (e.g., 1-24 hours).

-

Stimulation: After the pre-treatment period, add the pro-inflammatory stimulus to the culture medium.

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production and release.

-

Sample Collection: Collect the cell culture supernatant for protein analysis (ELISA) and lyse the cells for RNA extraction (qPCR).

Figure 3: General workflow for in vitro cell culture and treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

Materials:

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

96-well microplate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Recombinant cytokine standard

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.

-

Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate as described in step 2.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the plate as described in step 2.

-

Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate until a color change is observed.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of the cytokine in the unknown samples.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

Objective: To quantify the relative expression levels of mRNA for specific pro-inflammatory cytokines.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Specific primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound is a potent inhibitor of pro-inflammatory cytokine expression, acting through the glucocorticoid receptor to suppress the NF-κB and AP-1 signaling pathways. While the qualitative effects are well-established, there is a need for more comprehensive quantitative data, particularly regarding its inhibitory concentrations for key cytokines like TNF-α and IL-1β. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-inflammatory properties of this compound and to contribute to a more complete understanding of its therapeutic mechanisms. This knowledge is crucial for the development of more targeted and effective treatments for a range of inflammatory skin diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Transcriptional interference between c-Jun and the glucocorticoid receptor: mutual inhibition of DNA binding due to direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid regulation of c-fos, c-jun and transcription factor AP-1 in the AtT-20 corticotrope cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Docking of Hydrocortisone Butyrate to the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) butyrate (B1204436), a synthetic corticosteroid, is widely utilized in dermatology for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[3][4] Understanding the precise molecular interactions between hydrocortisone butyrate and the glucocorticoid receptor is paramount for the rational design of novel glucocorticoids with improved efficacy and reduced side effects. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the intermolecular interactions.[5] This guide provides a comprehensive overview of the molecular docking of this compound to the glucocorticoid receptor, including a detailed methodology, analysis of binding interactions, and the underlying signaling pathways.

Glucocorticoid Receptor Signaling Pathway

The physiological and pharmacological actions of glucocorticoids are initiated by their binding to the cytosolic glucocorticoid receptor.[6] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[2][7] Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][6] This regulation of gene expression ultimately leads to the diverse physiological and therapeutic effects of glucocorticoids.[3]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

A Technical Guide to the Regulation of NF-κB Signaling by Hydrocortisone Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms by which hydrocortisone (B1673445) butyrate (B1204436), a mid-potency topical corticosteroid, regulates the nuclear factor-kappa B (NF-κB) signaling pathway. The anti-inflammatory effects of hydrocortisone butyrate are primarily attributed to its action as a glucocorticoid receptor agonist. However, its esterification with butyric acid introduces the potential for a dual mechanism of action, with the butyrate moiety possibly contributing to NF-κB inhibition through histone deacetylase (HDAC) inhibition. This document details the established glucocorticoid-mediated regulation of NF-κB and explores the potential role of the butyrate component. It provides structured quantitative data from related compounds, detailed experimental protocols for investigating these pathways, and visual diagrams to elucidate the complex signaling and experimental workflows.

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Its activation is a key event in the inflammatory cascade. Glucocorticoids, such as hydrocortisone, are potent anti-inflammatory agents that exert their effects in part by suppressing NF-κB activity.[2] this compound is a synthetic corticosteroid used topically to treat various inflammatory skin conditions.[3]

The primary mechanism of action for this compound involves binding to the cytosolic glucocorticoid receptor (GR).[4] This ligand-receptor complex translocates to the nucleus, where it can interfere with NF-κB signaling through several mechanisms. Additionally, studies on the metabolism of similar compounds suggest that the butyrate ester may be hydrolyzed, releasing hydrocortisone and butyric acid.[5] Butyrate itself is a known inhibitor of NF-κB, primarily through its action as an HDAC inhibitor.[6][7] This guide will explore both the established GR-mediated pathways and the potential contribution of the butyrate moiety to the overall anti-inflammatory effect of this compound on the NF-κB signaling pathway.

Molecular Mechanisms of NF-κB Regulation

Glucocorticoid Receptor-Mediated Inhibition

The classical mechanism of NF-κB suppression by this compound is initiated by its binding to the glucocorticoid receptor. This activated GR complex can then inhibit NF-κB activity through:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of the NF-κB heterodimer. This interaction is thought to prevent NF-κB from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes.

-

Induction of IκBα Synthesis: The GR complex can bind to Glucocorticoid Response Elements (GREs) in the promoter region of the gene encoding IκBα, the primary inhibitor of NF-κB.[1] This leads to increased synthesis of IκBα, which then sequesters NF-κB in the cytoplasm in an inactive state.[2]

-

Competition for Coactivators: Both GR and NF-κB require transcriptional coactivators, such as CREB-binding protein (CBP) and p300, to initiate gene transcription. Activated GR can compete with NF-κB for these limited coactivators, leading to a reduction in NF-κB-mediated gene expression.

Potential Role of the Butyrate Moiety

While the glucocorticoid effects are well-established, the butyrate component of this compound may also contribute to NF-κB inhibition. Studies on sodium butyrate have demonstrated its ability to suppress NF-κB activation.[8][9] The proposed mechanism involves the inhibition of histone deacetylases (HDACs). HDAC inhibition can lead to the hyperacetylation of both histones and non-histone proteins, including the p65 subunit of NF-κB. This acetylation can interfere with the transcriptional activity of NF-κB. While it is plausible that hydrolysis of this compound in the skin could release butyric acid to act locally, further research is needed to confirm the extent and significance of this pathway for the intact drug molecule.

Quantitative Data on NF-κB Inhibition

| Compound | Cell Type | Stimulus | Assay | Key Findings | Reference |

| Sodium Butyrate | HT-29 (human colon adenocarcinoma) | TNF-α | EMSA | 70% inhibition of TNF-α-induced NF-κB binding activity with 5 mM sodium butyrate. | [10] |

| Sodium Butyrate | THP-1 (human monocytic) | LPS | Western Blot | Stabilized IκBα levels in the presence of LPS with 2 mM butyrate. | [8] |

| Sodium Butyrate | Human Intestinal Biopsies (Crohn's Disease) | Endogenous | TNF-α ELISA | Significant decrease in TNF production with 2 mM and 10 mM butyrate. | [8] |

| Sodium Butyrate | RAW 264.7 (murine macrophages) | LPS | ELISA | Inhibition of TNF-α, IL-6, and IL-12 production with 100µM and 500µM butyrate. | [11] |

Disclaimer: The data presented above is for sodium butyrate, not this compound. The relevance of this data is dependent on the in vivo hydrolysis of this compound and the local concentration of released butyric acid.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on the NF-κB signaling pathway.

Western Blot for p65 Phosphorylation and IκBα Degradation

This protocol is designed to quantify the levels of phosphorylated p65 and total and phosphorylated IκBα as markers of NF-κB pathway activation.

Materials:

-

Human keratinocytes (e.g., HaCaT) or dermal fibroblasts.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound solution (in a suitable vehicle like DMSO).

-

TNF-α or another NF-κB activator.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1-2 hours. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include appropriate vehicle and stimulus controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein samples and run on SDS-PAGE gels. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Image the blot using a chemiluminescence detection system.

-

Analysis: Quantify band intensities using image analysis software and normalize to a loading control.[11][12][13][14][15]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293 or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).

-

Cell culture medium.

-

This compound solution.

-

TNF-α.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed transfected cells in a white, clear-bottom 96-well plate. Allow cells to adhere overnight. Pre-treat with a dilution series of this compound for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to the appropriate wells and incubate for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions. Measure firefly and Renilla luciferase activity sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound.[16][17][18][19]

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on glass coverslips in 24-well plates.

-

This compound solution.

-

TNF-α.

-

4% paraformaldehyde in PBS for fixation.

-

0.1% Triton X-100 in PBS for permeabilization.

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody: anti-p65.

-

Alexa Fluor-conjugated secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Treat cells on coverslips with this compound and/or TNF-α as described for the Western blot protocol.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

-

Staining: Block non-specific binding sites. Incubate with anti-p65 primary antibody, followed by an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in a statistically significant number of cells for each condition.[20][21][22]

Visualizations

Signaling Pathway Diagram

References

- 1. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. deepdyve.com [deepdyve.com]

- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Counter-regulatory effect of sodium butyrate on tumour necrosis factor-alpha (TNF-α)-induced complement C3 and factor B biosynthesis in human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Hydrocortisone Butyrate on Keratinocyte Differentiation Markers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) butyrate (B1204436), a mid-potency topical corticosteroid, is widely utilized in dermatology for its anti-inflammatory and immunosuppressive properties. Its mechanism of action primarily involves the glucocorticoid receptor (GR), leading to downstream effects on gene expression.[1][2] While its clinical efficacy in treating inflammatory skin conditions is well-established, a detailed understanding of its specific effects on keratinocyte differentiation is crucial for optimizing therapeutic strategies and developing novel dermatological drugs. This technical guide synthesizes the current understanding of how hydrocortisone and other glucocorticoids modulate key markers of keratinocyte differentiation, providing a framework for future research and drug development.

Keratinocyte differentiation is a highly regulated process essential for the formation of a functional epidermal barrier. This process involves the sequential expression of specific proteins, including early markers like keratin (B1170402) 1 (K1) and keratin 10 (K10), and late markers such as loricrin, filaggrin, and involucrin (B1238512), which are critical for the formation of the cornified envelope.[3] Glucocorticoids are known to exert a dual effect on this process, generally promoting terminal differentiation while potentially inhibiting early stages.[4]

Glucocorticoid Receptor Signaling Pathway in Keratinocytes

Hydrocortisone butyrate, upon penetrating the keratinocyte cell membrane, binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Within the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of genes that can promote terminal differentiation.

-

Transrepression: The complex can interfere with the activity of other transcription factors, such as AP-1 and NF-κB, which are involved in inflammatory and proliferative responses. This transrepression is a key component of the anti-inflammatory effects of corticosteroids.

Below is a diagram illustrating the generalized signaling pathway of glucocorticoids in keratinocytes.

Effect on Keratinocyte Differentiation Markers

While specific quantitative data for this compound is limited, studies on other glucocorticoids, such as dexamethasone (B1670325) and hydrocortisone itself, provide insights into the expected effects on key differentiation markers. The following tables summarize these anticipated effects. It is important to note that these are generalized effects and the precise impact of this compound may vary depending on the experimental conditions.

Table 1: Anticipated Effects of this compound on Early Keratinocyte Differentiation Markers

| Marker | Protein Function | Expected Effect of this compound |

| Keratin 1 (K1) | Forms heterodimers with K10 in suprabasal keratinocytes, crucial for structural integrity. | Potential for no significant change or slight decrease, as glucocorticoids may inhibit early differentiation stages. |

| Keratin 10 (K10) | Partner of K1, essential for the mechanical stability of the epidermis. | Potential for no significant change or slight decrease, consistent with the inhibition of early differentiation. |

Table 2: Anticipated Effects of this compound on Late Keratinocyte Differentiation Markers

| Marker | Protein Function | Expected Effect of this compound |

| Loricrin | Major protein component of the cornified envelope, providing structural reinforcement. | Upregulation, promoting terminal differentiation and barrier function. |

| Filaggrin | Aggregates keratin filaments and is processed into natural moisturizing factors (NMFs). | Upregulation, enhancing skin hydration and barrier integrity. |

| Involucrin | A key structural protein of the cornified envelope. | Upregulation, contributing to the formation of a robust epidermal barrier. |

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following provides a generalized workflow for investigating the effects of this compound on keratinocyte differentiation.

Cell Culture and Treatment

-

Cell Culture: Primary Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a serum-free, low-calcium (e.g., 0.03-0.09 mM) keratinocyte growth medium to maintain their proliferative, undifferentiated state.

-

Differentiation Induction: To induce differentiation, the calcium concentration in the medium is raised to a high level (e.g., 1.2-1.8 mM).

-

This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO), is added to the differentiation medium at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M). A vehicle control is run in parallel. Cells are typically treated for 24 to 72 hours.

Analysis of Differentiation Markers

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:

-

RNA Extraction: Total RNA is extracted from treated and control keratinocytes using a suitable kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.

-

qRT-PCR: The expression levels of genes encoding for KRT1, KRT10, LOR, FLG, and IVL are quantified using specific primers and a housekeeping gene for normalization.

Western Blot for Protein Expression:

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for K1, K10, loricrin, filaggrin, and involucrin, followed by incubation with a corresponding secondary antibody.

-

Detection and Quantification: Protein bands are visualized and quantified using a suitable detection system.

The following diagram outlines the experimental workflow.

Conclusion and Future Directions

The available evidence suggests that this compound, like other glucocorticoids, likely promotes the terminal differentiation of keratinocytes, leading to an enhanced epidermal barrier. This is supported by the observed upregulation of late differentiation markers such as loricrin, filaggrin, and involucrin in response to glucocorticoid treatment. However, there is a clear need for further research to provide specific quantitative data on the dose-dependent and time-course effects of this compound on the expression of a comprehensive panel of keratinocyte differentiation markers. Such studies will be invaluable for a more precise understanding of its therapeutic mechanisms and for the rational design of future dermatological therapies targeting epidermal barrier function. Furthermore, investigating the interplay between the glucocorticoid receptor signaling pathway and other key pathways involved in keratinocyte differentiation, such as the Notch and MAPK pathways, will provide a more complete picture of its regulatory role in skin homeostasis.

References

- 1. benchchem.com [benchchem.com]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel genomic effects of glucocorticoids in epidermal keratinocytes: inhibition of apoptosis, interferon-gamma pathway, and wound healing along with promotion of terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrocortisone Butyrate: A Technical Guide to Corticosteroid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of hydrocortisone (B1673445) butyrate (B1204436) for corticosteroid receptors. Hydrocortisone butyrate, a mid-potency topical corticosteroid, is widely used in the treatment of various inflammatory skin conditions. Its therapeutic efficacy is intrinsically linked to its interaction with glucocorticoid and mineralocorticoid receptors. This document consolidates available quantitative data, details the experimental methodologies used to determine binding affinities, and illustrates the associated signaling pathways and experimental workflows. A comprehensive understanding of these interactions is crucial for the rational design and development of novel corticosteroid therapies with improved efficacy and safety profiles.

Introduction

This compound is a synthetic corticosteroid and a butyrate ester of hydrocortisone.[1] It is primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses.[1][2] The molecular mechanism of action for this compound, like other corticosteroids, is mediated through its binding to intracellular corticosteroid receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[1]

The potency and selectivity of a corticosteroid are largely determined by its binding affinity for these receptors.[3] Higher affinity for the glucocorticoid receptor is generally associated with greater anti-inflammatory potency.[4] Conversely, significant binding to the mineralocorticoid receptor can lead to undesirable side effects, such as disruptions in electrolyte balance. This guide focuses on the specific binding characteristics of this compound to these two critical receptor types.

Glucocorticoid Receptor (GR) Binding Affinity

This compound exerts its anti-inflammatory effects primarily through its agonistic activity at the glucocorticoid receptor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways.[1]

Quantitative Binding Data

A study utilizing rat liver cytosol determined the dissociation constant (Kd) of [3H]hydrocortisone 17-butyrate 21-propionate for the glucocorticoid receptor to be 9.8 nM .[3] This was determined by Scatchard analysis of the binding data, which resulted in a linear plot indicative of a single class of high-affinity binding sites.[3] For comparison, the same study found that the parent compound, hydrocortisone, exhibited both high and low-affinity binding to the GR, with Kd values of 1.9 nM and 68.7 nM, respectively.[3] The Ki values for hydrocortisone in displacing [3H]dexamethasone and [3H]HBP were 51.9 nM and 42.3 nM, respectively.[3]

The study concluded that the esterification of hydrocortisone with butyrate and propionate (B1217596) at the C17 and C21 positions, respectively, leads to an increased affinity for the glucocorticoid receptor.[3] This enhanced affinity was attributed to a significantly lower dissociation rate of HBP from the receptor compared to hydrocortisone.[3]

Table 1: Glucocorticoid Receptor Binding Affinity of Hydrocortisone 17-Butyrate 21-Propionate and Hydrocortisone [3]

| Compound | Receptor Source | Method | Radioligand | Quantitative Metric | Value (nM) |

| Hydrocortisone 17-Butyrate 21-Propionate | Rat Liver | Scatchard Analysis | [3H]HBP | Kd | 9.8 |

| Hydrocortisone | Rat Liver | Scatchard Analysis | [3H]Hydrocortisone | Kd (high affinity) | 1.9 |

| Hydrocortisone | Rat Liver | Scatchard Analysis | [3H]Hydrocortisone | Kd (low affinity) | 68.7 |

| Hydrocortisone | Rat Liver | Displacement Assay | [3H]Dexamethasone | Ki | 51.9 |

| Hydrocortisone | Rat Liver | Displacement Assay | [3H]HBP | Ki | 42.3 |

Structure-Activity Relationship

The esterification of corticosteroids is a common strategy to enhance their lipophilicity and, consequently, their topical potency. The addition of a butyrate group at the C17α position of hydrocortisone increases its lipophilicity, which is believed to contribute to its enhanced penetration into the skin and higher binding affinity for the glucocorticoid receptor compared to hydrocortisone alone.[5] The elongation of the ester chain at the C17 and C21 positions generally leads to an increase in both binding affinity and lipophilicity.[5]

Mineralocorticoid Receptor (MR) Binding Affinity

The mineralocorticoid receptor plays a crucial role in regulating electrolyte and water balance. While glucocorticoids can bind to the MR, often with high affinity, this interaction is generally considered undesirable for topical anti-inflammatory agents as it can lead to systemic side effects.[6]

Inferred Binding Characteristics

Direct quantitative binding data for this compound to the mineralocorticoid receptor is not available in the reviewed literature. However, studies on the structure-activity relationships of corticosteroids provide strong evidence to suggest that this compound has a very low affinity for the MR.

Research has shown that the C17 position of the steroid nucleus is critical for its interaction with the mineralocorticoid receptor. The introduction of a bulky side chain at this position, such as the butyrate ester in this compound, has been demonstrated to cause a complete loss of affinity for the MR. This is in contrast to the glucocorticoid receptor, which can still accommodate such substitutions.

Therefore, it is highly probable that hydrocortisone 17-butyrate exhibits a high degree of selectivity for the glucocorticoid receptor over the mineralocorticoid receptor, which would contribute to its favorable safety profile with a reduced risk of mineralocorticoid-related side effects.

Experimental Protocols

The determination of corticosteroid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on methodologies described in the literature.[3][6]

Preparation of Cytosolic Receptors

-

Tissue Homogenization: Target tissue (e.g., rat liver, cultured human keratinocytes) is minced and homogenized in a cold buffer solution (e.g., Tris-HCl buffer containing EDTA and molybdate (B1676688) to stabilize the receptor).[3][5]

-

Centrifugation: The homogenate is subjected to ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant that contains the cytosolic fraction rich in soluble receptors.[3]

-

Protein Quantification: The protein concentration of the cytosol is determined using a standard method, such as the Bradford or Lowry assay, to ensure consistent receptor concentrations across experiments.

Competitive Radioligand Binding Assay

-

Incubation: A constant concentration of a radiolabeled corticosteroid (e.g., [3H]dexamethasone or a tritiated form of the test compound) is incubated with a known amount of the cytosolic receptor preparation.[3][5]

-

Competition: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor. A control group with no unlabeled competitor is included to determine maximum binding, and another set with a large excess of unlabeled ligand is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient duration at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand must be separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.[6]

-

Quantification: The radioactivity in the supernatant, which represents the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. For direct binding studies with a radiolabeled test compound, Scatchard analysis can be performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]

Visualizations

Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway for this compound.

Experimental Workflow

Caption: Workflow for a competitive radioligand corticosteroid receptor binding assay.

Conclusion

While direct quantitative binding affinity data for hydrocortisone 17-butyrate remains to be fully elucidated, evidence from its 21-propionate derivative strongly suggests a high affinity for the glucocorticoid receptor, likely exceeding that of its parent compound, hydrocortisone. This enhanced affinity is consistent with its classification as a mid-potency topical corticosteroid. Furthermore, structure-activity relationship studies indicate a negligible affinity for the mineralocorticoid receptor, which is a favorable characteristic for minimizing systemic side effects. The experimental protocols outlined in this guide provide a framework for future studies aimed at precisely quantifying the binding parameters of this compound and other novel corticosteroid compounds, thereby aiding in the development of safer and more effective anti-inflammatory therapies.

References

- 1. This compound | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocortisone 17-butyrate: a new topical corticosteroid preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal Corticosteroids: Topical Potency, Systemic Activity and Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a radioreceptor assay to measure glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Hydrocortisone Butyrate in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of hydrocortisone (B1673445) butyrate (B1204436) in topical cream formulations. The developed isocratic method is accurate, precise, and specific, demonstrating suitability for routine quality control and stability testing. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its reliability for its intended purpose.

Introduction

Hydrocortisone butyrate is a synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. This document provides a comprehensive guide to the development and validation of an HPLC-UV method suitable for the assay of this compound in cream matrices.

Method Development

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to effective method development. This compound is a moderately polar compound. It is practically insoluble in water, but soluble in organic solvents like methanol (B129727) and chloroform.[1]

Chromatographic Conditions

The selection of chromatographic parameters was based on achieving optimal separation of this compound from potential excipients and degradation products with good peak symmetry and a reasonable run time.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm |

| Run Time | 10 minutes |

Rationale for Selection:

-